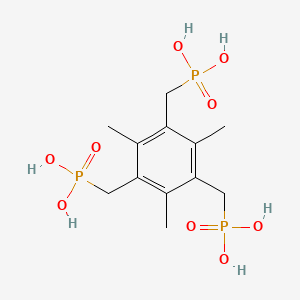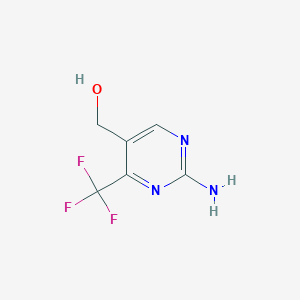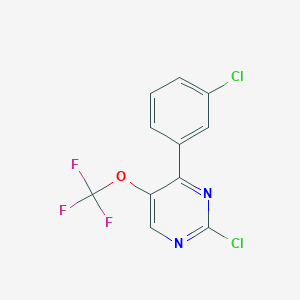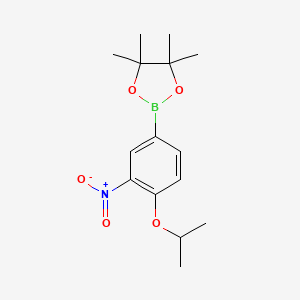
((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid): is a complex organic compound with the molecular formula C12H21O9P3 and a molecular weight of 402.21 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with three phosphonic acid groups via methylene bridges. It is also referred to as 2,4,6-tris(phosphorylmethyl)mesitylene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) typically involves the reaction of 2,4,6-trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid with various reagents under controlled conditions . The process often includes hydrothermal reactions with metal sulfates and auxiliary N-containing ligands .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of hydrothermal synthesis and coordination with metal ions is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Substitution: It can participate in substitution reactions where the phosphonic acid groups are replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in biological and medical research. It is studied for its potential in drug delivery systems and as a chelating agent .
Industry: In industry, ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is used in the production of advanced materials, including polymers and coatings. Its unique structure provides enhanced stability and functionality to these materials .
Wirkmechanismus
The mechanism of action of ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) involves its ability to coordinate with metal ions. The phosphonic acid groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various chemical reactions, depending on the metal ion and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
- Benzene-1,3,5-triyltris(methylene)triphosphonic acid
- 2,4,6-Trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid
Uniqueness: ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is unique due to its specific substitution pattern and the presence of three phosphonic acid groups. This structure provides distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H21O9P3 |
|---|---|
Molekulargewicht |
402.21 g/mol |
IUPAC-Name |
[2,4,6-trimethyl-3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C12H21O9P3/c1-7-10(4-22(13,14)15)8(2)12(6-24(19,20)21)9(3)11(7)5-23(16,17)18/h4-6H2,1-3H3,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21) |
InChI-Schlüssel |
QWXUWANGIZFKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CP(=O)(O)O)C)CP(=O)(O)O)C)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
